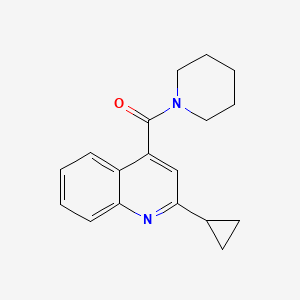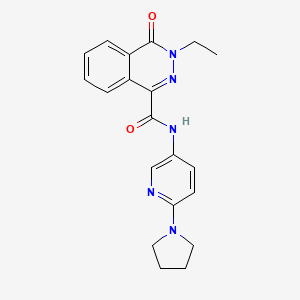
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide (DMBA) is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMBA belongs to the class of benzofuran compounds and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide exerts its effects by inhibiting various enzymes and pathways involved in cellular processes such as DNA synthesis, cell proliferation, and apoptosis. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been shown to modulate various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to modulate various signaling pathways involved in cellular processes such as DNA synthesis and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been extensively studied for its potential use in various research applications. However, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide can be toxic at high doses, and caution should be taken when handling the compound.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide. One area of research is to further elucidate the mechanism of action of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide. Another area of research is to investigate the potential use of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research can be conducted to investigate the potential use of 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.
Métodos De Síntesis
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenol with propargyl bromide to form 3,5-dimethyl-4-propargyloxyphenol. This compound is then reacted with ethyl chloroformate to form 3,5-dimethyl-4-propargyloxyphenyl carbamate. The final step involves the cyclization of the carbamate with sodium hydride to form 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in various research applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-7-15-14(16)13-10(3)11-8-9(2)5-6-12(11)17-13/h4-6,8H,1,7H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNJRCXTGPMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-prop-2-enyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)



![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)

